An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetonitrile: A Key Intermediate in Pharmaceutical Research
An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetonitrile: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic protocol, discusses its applications as a versatile chemical intermediate, and provides essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and utilization of novel chemical entities for pharmaceutical development.
A Note on Chemical Identification
It is crucial to clarify a potential point of confusion regarding the Chemical Abstracts Service (CAS) number for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. While the topic heading specifies CAS 114897-91-5, this number correctly identifies the related compound 2-(4-Bromo-2-fluorophenyl)acetonitrile . The correct CAS number for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is 1785211-45-1 . This guide will focus on the latter, more complex molecule, as its bifluorinated structure presents unique properties and applications in modern drug discovery.
Core Physicochemical Properties
2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a solid at room temperature, a characteristic that simplifies handling and storage. Its chemical structure, featuring a brominated and difluorinated phenyl ring attached to an acetonitrile group, imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 1785211-45-1 | BLDpharm |
| Molecular Formula | C₈H₄BrF₂N | Calculated |
| Molecular Weight | 232.03 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 4°C |
Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile: A Step-by-Step Protocol
The synthesis of arylacetonitriles is a well-established transformation in organic chemistry, often pivotal in the construction of more complex molecular architectures.[1] The most common and direct route to 2-(4-Bromo-2,5-difluorophenyl)acetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is favored for its reliability and scalability.
Reaction Principle
The core of this synthesis is a standard SN2 reaction. The carbon atom of the benzyl halide is electrophilic and is attacked by the nucleophilic cyanide anion. The halide acts as a good leaving group, resulting in the formation of the desired nitrile.
Experimental Protocol
Materials:
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4-Bromo-2,5-difluorobenzyl bromide
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile
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Water
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,5-difluorobenzyl bromide (1.0 equivalent) in a suitable polar aprotic solvent like DMF or acetonitrile.[1]
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Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
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Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).
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Washing: Combine the organic extracts and wash successively with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude 2-(4-Bromo-2,5-difluorophenyl)acetonitrile can be purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the final product of high purity.[1]
Diagram: Synthetic Workflow for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile
Caption: A flowchart illustrating the key steps in the synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.
Applications in Drug Discovery and Development
Bromoacetonitrile and its derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the nitrile group and the bromine atom in 2-(4-Bromo-2,5-difluorophenyl)acetonitrile offers multiple avenues for further chemical modifications, making it a versatile scaffold in drug design.
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Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems, which are prevalent in many drug molecules.[3]
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Aryl Bromide Coupling Reactions: The bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse substituents to build molecular complexity.
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Role of Fluorine: The two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, thereby potentially increasing binding affinity to biological targets.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is not widely published, a prediction of the key spectral features can be made based on its structure.
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1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to coupling with each other and with the fluorine atoms. The methylene protons will likely appear as a singlet or a narrowly split multiplet in the region of δ 3.5-4.5 ppm.
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13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The carbons attached to fluorine will exhibit characteristic C-F coupling.
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IR Spectroscopy: The infrared spectrum should display a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic ring and the methylene group, and C-F stretching bands.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the bromine atom and the cyano group.
Safety and Handling
Based on the safety data for structurally similar compounds, 2-(4-Bromo-2,5-difluorophenyl)acetonitrile should be handled with care as a potentially hazardous substance.[4]
Hazard Statements (Predicted):
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Harmful if swallowed.[4]
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Harmful in contact with skin.[4]
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Harmful if inhaled.[4]
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Work in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
In case of exposure, seek immediate medical attention and refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(4-Bromo-2,5-difluorophenyl)acetonitrile (CAS 1785211-45-1) is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of a reactive nitrile group, a bromine atom suitable for cross-coupling reactions, and the presence of two fluorine atoms for modulating biological properties makes it an attractive building block for the development of novel therapeutics. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound and are encouraged to perform detailed characterization to fully understand its properties for successful application in their synthetic endeavors.
References
A comprehensive list of references will be provided upon request, including links to supplier information, safety data sheets, and relevant scientific literature.
